molecular formula C19H18N2O4S B2940323 3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034524-88-2

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2940323
CAS No.: 2034524-88-2
M. Wt: 370.42
InChI Key: NSUPTQSPLABLJE-UHFFFAOYSA-N
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Description

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a piperidine-oxazolidinedione scaffold conjugated with a thiophenyl benzoyl group. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse pharmacological applications, including kinase inhibition or antimicrobial activity. Its synthesis typically involves multi-step reactions, such as nucleophilic substitutions or coupling reactions, to integrate the thiophene and oxazolidinedione moieties .

Properties

IUPAC Name

3-[1-(4-thiophen-2-ylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c22-17-12-25-19(24)21(17)15-7-9-20(10-8-15)18(23)14-5-3-13(4-6-14)16-2-1-11-26-16/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUPTQSPLABLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(4-(Thiophen-2-yl)benzoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the oxazolidine class. This compound exhibits potential biological activities owing to its unique structural features, which include a thiophenyl group and a piperidinyl moiety. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Oxazolidine Ring : A five-membered heterocyclic ring that contributes to the compound's stability and reactivity.
  • Piperidine Moiety : A six-membered nitrogen-containing ring that is often associated with various pharmacological activities.
  • Thiophenyl Substituent : Enhances the interaction with biological targets, potentially increasing the efficacy of the compound.

Biological Activities

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities. Notably, thiazolidinediones, a related class, have demonstrated significant pharmacological effects, including:

  • Anticancer Activity : Thiazolidinediones have been shown to suppress tumor growth in several cancer cell lines. The presence of the thiophenyl group may enhance this activity by improving binding affinity to cancer-related targets .
  • Antidiabetic Properties : Compounds in this category often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and insulin sensitivity .
  • Antimicrobial Effects : The structural characteristics of this compound suggest potential antimicrobial properties, as observed in related compounds.

Research Findings

Recent studies have focused on the biological activities of thiazolidinone derivatives and their modifications:

Activity Compound Example IC50 Values Mechanism
AntioxidantCompound 3iEC50 0.565 ± 0.051 mMInhibition of lipid peroxidation
AnticancerCompound 7IC50 0.54 ± 0.01 mMInduction of apoptosis in cancer cells
AntidiabeticPioglitazonePPARγ agonistModulation of glucose homeostasis

Case Studies

Several case studies highlight the efficacy of thiazolidinone derivatives:

  • Anticancer Studies : A study evaluated the effects of modified thiazolidinones on various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
  • Antidiabetic Research : Another study focused on the synthesis of oxazolidinone derivatives with enhanced PPARγ activity, showing improved insulin sensitivity in diabetic models .
  • Antimicrobial Activity : Research has indicated that certain derivatives exhibit potent antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophenyl benzoyl group distinguishes it from analogues with trifluoromethyl (8a, 14a) or chloro-methoxy substituents (8c).
  • Lower yields in compounds like 14a (35.2%) suggest steric or electronic challenges in introducing bulky groups (e.g., trifluoromethyl), whereas higher yields (e.g., 65.2% for 8c) correlate with less sterically hindered substituents .

Heterocyclic Core Variations

Oxazolidinedione vs. Pyrimidine/Thiazolidinone Analogues

  • Pyrimidin-2-ol/thiol derivatives (4a-d, 5a-d): Synthesized via condensation of benzofuran-thiophene hybrids with urea/thiourea, these compounds exhibit planar heterocyclic systems but lack the piperidine-oxazolidinedione scaffold. Their biological activity is attributed to hydrogen bonding via hydroxyl/thiol groups, unlike the target compound’s rigid bicyclic structure .
  • Thiazolidin-4-one derivatives: These feature a sulfur-containing five-membered ring, which confers distinct redox properties compared to the oxygen-rich oxazolidinedione core. For example, thiazolidinones in show antimicrobial activity linked to their azo linkages, a feature absent in the target compound .

Piperidine-Linked Chromeno-Pyrimidines

The chromeno-pyrimidine derivative in incorporates a piperidine-phenyl group but uses a coumarin-thiourea backbone.

Pharmacological Potential

  • Antimicrobial Activity: Thiazolidinone derivatives () and pyrimidin-2-thiols () demonstrate moderate-to-strong antimicrobial effects, likely due to electrophilic sulfur atoms. The target compound’s oxazolidinedione moiety may instead inhibit bacterial cell wall synthesis, akin to linezolid .
  • Anti-inflammatory and Antioxidant Effects : Thiophene-containing compounds (e.g., 4a-d in ) exhibit radical scavenging activity, suggesting the target compound’s thiophenyl group could contribute to similar properties .

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